TAK-243

Übersicht

Beschreibung

TAK-243 ist ein First-in-Class-Kleinmolekülinhibitor des Ubiquitin-aktivierenden Enzyms 1 (UBA1). Es wurde entwickelt, um das Ubiquitin-Proteasom-System zu stören, das für den Proteinabbau und die Regulation innerhalb von Zellen entscheidend ist. Durch die Hemmung von UBA1 induziert this compound proteotoxischen Stress und Apoptose in Krebszellen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wirkmechanismus

TAK-243, also known as MLN7243 or Uae inhibitor MLN7243, is a potent, mechanism-based small-molecule inhibitor of the ubiquitin activating enzyme (UAE), the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade .

Target of Action

The primary target of this compound is the Ubiquitin-like Modifier Activating Enzyme 1 (UBA1; UAE) . This enzyme is the initiating enzyme in the ubiquitylation cascade, a process in which proteins are tagged with ubiquitin moieties to regulate their degradation or function .

Mode of Action

This compound binds to free ubiquitin and forms a this compound-ubiquitin adduct, thereby inhibiting the UAE . This action blocks the activation of E1 enzymes, leading to the inhibition of intracellular ubiquitin binding . As a result, this compound disrupts the ubiquitin–proteasome system (UPS), a network of enzymes responsible for maintaining cellular protein homeostasis .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits protein ubiquitination in cells, leading to the accumulation of free ubiquitin . This action triggers the activation of the unfolded protein response and induces apoptosis . This compound also disrupts DNA double strand break repair, as evidenced by reduced recruitment of 53BP1 to DNA double strand breaks .

Result of Action

The inhibition of UAE by this compound leads to a decrease in the abundance of poly- and mono-ubiquitylated proteins in cells . This action induces proteotoxic stress and impairs cell cycle progression and DNA damage repair pathways . Consequently, this compound reduces growth and viability of cancer cells .

Action Environment

This compound has been shown to be effective in various environments, including in vitro cell lines, patient-derived organoids, and murine xenografts . The compound has also demonstrated synergistic effects with current therapeutics for adrenocortical carcinoma (ACC), such as mitotane, etoposide, and cisplatin .

Biochemische Analyse

Biochemical Properties

TAK-243 disrupts ubiquitin conjugation, a key process in protein degradation and cellular signaling . It interacts with the enzyme UBA1, the primary mammalian E1 enzyme that regulates the ubiquitin conjugation cascade . By inhibiting UBA1, this compound decreases levels of ubiquitylated proteins, leading to increased markers of proteotoxic stress and DNA damage stress .

Cellular Effects

This compound has been shown to induce Endoplasmic Reticulum (ER) stress and apoptosis in Chronic Lymphocytic Leukemia (CLL) cells and Diffuse Large B-cell Lymphoma (DLBCL) cell lines . It also disrupts NFκB pathway activation, a key cellular signaling pathway involved in inflammation and cancer .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to UBA1 and inhibiting its function . This leads to a decrease in ubiquitylated proteins and an increase in free ubiquitin, which triggers the unfolded protein response (UPR) and induces apoptosis .

Temporal Effects in Laboratory Settings

This compound induces ER stress and the UPR in CLL cells within 2 hours, followed by rapid apoptosis . After 24-hour incubation, an IC50 of 50 nM was established in CLL cells .

Dosage Effects in Animal Models

In vivo, this compound has been shown to reduce leukemic burden and target leukemic stem cells without evidence of toxicity . The tumor suppressive effects of this compound and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .

Metabolic Pathways

This compound disrupts the ubiquitin-proteasome system, a key metabolic pathway involved in protein degradation and cellular homeostasis . This leads to destabilization of tumor suppressors, overexpression of proto-oncogenes, and impaired DNA repair .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that this compound is effluxed out of cells by MDR1, a drug efflux pump .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where it can interact with UBA1 and disrupt the ubiquitin-proteasome system .

Vorbereitungsmethoden

Die Synthese von TAK-243 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen unter bestimmten Bedingungen. Die detaillierten Syntheserouten und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass this compound von Millennium Pharmaceuticals, Inc., einem Tochterunternehmen der Takeda Pharmaceutical Company Limited, hergestellt wird .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene chemische Reaktionen, wobei der Schwerpunkt auf der Wechselwirkung mit Ubiquitin und Ubiquitin-ähnlichen Proteinen liegt. Die Verbindung bildet ein kovalentes Addukt mit Ubiquitin und hemmt dadurch die Aktivierung von UBA1. Diese Hemmung führt zur Anhäufung von Poly- und Mono-Ubiquitylierten Proteinen, was proteotoxischen Stress und Apoptose in Krebszellen verursacht .

Wissenschaftliche Forschungsanwendungen

This compound hat in verschiedenen Krebsmodellen, darunter akute myeloische Leukämie (AML), chronische lymphatische Leukämie (CLL) und Nebennierenrindenkarzinom (ACC), eine signifikante präklinische Aktivität gezeigt. Bei AML reduziert this compound das Wachstum und die Lebensfähigkeit von Krebszellen durch Hemmung von UBA1 und Induktion von proteotoxischem Stress . Bei CLL induziert this compound endoplasmatischen Retikulumstress und Apoptose, was es zu einer potenziellen therapeutischen Option für Patienten macht, die gegen andere Behandlungen resistent sind . Bei ACC hat this compound eine potente Aktivität in Zelllinien, patientengeleiteten Organoiden und Maus-Xenograften gezeigt, was auf sein Potenzial als Behandlung für ACC im fortgeschrittenen Stadium hindeutet .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es UBA1, das initiierende Enzym in der Ubiquitylierungskaskade, hemmt. Durch die Bildung eines kovalenten Addukts mit Ubiquitin blockiert this compound die Aktivierung von UBA1, was zur Anhäufung von Ubiquitylierten Proteinen führt. Diese Anhäufung löst die entfaltete Proteinantwort und proteotoxischen Stress aus, was letztendlich zur Apoptose von Krebszellen führt . This compound hemmt auch die Reparatur von DNA-Doppelstrangbrüchen, was zu seinen zytotoxischen Wirkungen beiträgt .

Analyse Chemischer Reaktionen

TAK-243 undergoes various chemical reactions, primarily focusing on its interaction with ubiquitin and ubiquitin-like proteins. The compound forms a covalent adduct with ubiquitin, thereby inhibiting the activation of UBA1. This inhibition leads to the accumulation of poly- and mono-ubiquitylated proteins, causing proteotoxic stress and apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

TAK-243 has shown significant preclinical activity in various cancer models, including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and adrenocortical carcinoma (ACC). In AML, this compound reduces the growth and viability of cancer cells by inhibiting UBA1 and inducing proteotoxic stress . In CLL, this compound induces endoplasmic reticulum stress and apoptosis, making it a potential therapeutic option for patients resistant to other treatments . In ACC, this compound has demonstrated potent activity in cell lines, patient-derived organoids, and mouse xenografts, suggesting its potential as a treatment for advanced-stage ACC .

Vergleich Mit ähnlichen Verbindungen

TAK-243 ist einzigartig in seiner selektiven Hemmung von UBA1. Andere Verbindungen, die das Ubiquitin-Proteasom-System angreifen, umfassen Bortezomib und Carfilzomib, die das Proteasom selbst hemmen, anstatt das Ubiquitin-aktivierende Enzym. Im Vergleich zu diesen Proteasom-Inhibitoren zeigt this compound in bestimmten Krebszelllinien, wie z. B. Lymphomzellen, eine stärkere Zytotoxizität . Darüber hinaus hat this compound in Kombination mit anderen Krebstherapien, wie z. B. BCL2-Inhibitoren, synergistische Wirkungen gezeigt, was auf sein Potenzial als Teil einer Kombinationstherapie hindeutet .

Ähnliche Verbindungen

- Bortezomib

- Carfilzomib

- Ixazomib

Diese Verbindungen zielen ebenfalls auf das Ubiquitin-Proteasom-System ab, unterscheiden sich jedoch in ihren spezifischen Mechanismen und Zielen innerhalb des Weges .

Eigenschaften

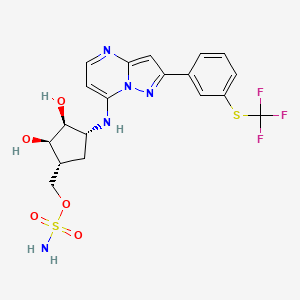

IUPAC Name |

[(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N5O5S2/c20-19(21,22)33-12-3-1-2-10(6-12)13-8-16-24-5-4-15(27(16)26-13)25-14-7-11(17(28)18(14)29)9-32-34(23,30)31/h1-6,8,11,14,17-18,25,28-29H,7,9H2,(H2,23,30,31)/t11-,14-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDAGXLMHXUAGV-DGWLBADLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1NC2=CC=NC3=CC(=NN23)C4=CC(=CC=C4)SC(F)(F)F)O)O)COS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N5O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450833-55-2 | |

| Record name | TAK-243 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450833552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAK-243 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15013 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAK-243 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9GGV0YCDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)

![5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide](/img/structure/B612207.png)

![methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate](/img/structure/B612212.png)

![(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B612213.png)